
Acide 4-aminobut-2-ynoïque
Vue d'ensemble
Description
4-Aminobut-2-ynoic acid is an organic compound with the molecular formula C4H5NO2 It is characterized by the presence of an amino group (-NH2) attached to a butynoic acid backbone, which includes a triple bond between the second and third carbon atoms
Applications De Recherche Scientifique
4-Aminobut-2-ynoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein synthesis.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
Target of Action
4-Aminobut-2-ynoic acid, also known as trans-4-Aminocrotonic acid (TACA), primarily targets the gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
4-Aminobut-2-ynoic acid acts as a potent agonist of GABA(A) and GABA© receptors . It binds to these receptors and enhances their activity, leading to increased inhibitory neurotransmission .
Biochemical Pathways
It is known that the compound’s action on gaba receptors can influence various neurological processes, including mood regulation, sleep, and seizure threshold .
Pharmacokinetics
Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of GABA receptors by 4-Aminobut-2-ynoic acid can have various molecular and cellular effects. For instance, it can increase chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability . This can result in effects such as sedation, anxiolysis, and anticonvulsion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminobut-2-ynoic acid. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with GABA receptors . Additionally, the presence of other substances in the body, such as food or other drugs, can influence the absorption and metabolism of 4-Aminobut-2-ynoic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobut-2-ynoic acid can be achieved through several methods. One common approach involves the reaction of propargyl bromide with potassium phthalimide to form N-propargylphthalimide, which is then hydrolyzed to yield 4-Aminobut-2-ynoic acid. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of 4-Aminobut-2-ynoic acid may involve more scalable processes, such as the catalytic hydrogenation of 4-Nitrobut-2-ynoic acid followed by hydrolysis. This method allows for the efficient production of the compound in larger quantities, suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding different amino acid derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminocrotonic acid: An unsaturated analogue with a double bond, known for its role in neurotransmission.
4-Aminotetrolic acid: Contains a triple bond and is studied for its effects on GABA receptors.
Uniqueness
4-Aminobut-2-ynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its analogues. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
4-aminobut-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGBKMXGOMEWNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187625 | |
| Record name | 4-Aminotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34014-16-9 | |
| Record name | 4-Aminotetrolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminotetrolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-ATA?
A: 4-Aminotetrolic acid (IUPAC name: 4-Amino-but-2-ynoic acid) possesses the molecular formula C4H5NO2. [, ] Its molecular weight is 99.09 g/mol. [] Crystallographic studies reveal that 4-ATA exists as a zwitterion in its solid state, with a three-dimensional network of hydrogen bonds between molecules. []
Q2: Are there any known inhibitors of GABA transaminase activity?
A: Yes, research indicates that 4-ATA acts as a competitive inhibitor of GABA transaminase, an enzyme responsible for GABA degradation. [] This inhibitory effect was observed in both rat brain mitochondria and P. fluorescens extracts. [] Interestingly, other substituted tetrolic acids did not exhibit this inhibitory effect, highlighting the specific structural requirements for GABA transaminase inhibition. []
Q3: What analytical techniques are employed to study 4-ATA?
A: Various analytical methods are crucial for characterizing and quantifying 4-ATA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can provide detailed structural information and confirm its identity. [, ] Additionally, methods like high-performance liquid chromatography (HPLC) are employed to separate and quantify 4-ATA, particularly in biological samples. [] These techniques are essential for studying its synthesis, metabolism, and biological activity.
Q4: Has 4-ATA been used in the synthesis of other important compounds?
A: Yes, 4-ATA has served as a precursor for the synthesis of radiolabeled GABA, specifically [2,3-3H] GABA, at high specific activity. [] This radiolabeled GABA is a valuable tool in research for studying GABA receptors, transport mechanisms, and metabolism.
Q5: Are there any computational chemistry studies conducted on 4-ATA?
A: Yes, computational chemistry approaches have been employed to understand 4-ATA's electronic structure and conformational properties. [] Studies using the CNDO/2 molecular orbital method have provided insights into its electronic distribution and potential energy surfaces. [] This information is valuable for comprehending its interactions with biological targets and guiding further research on its pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



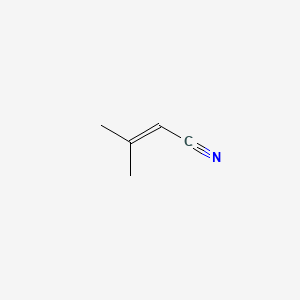

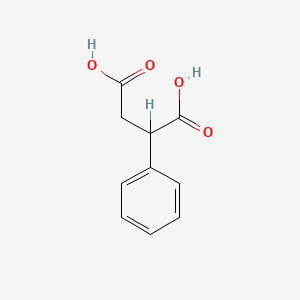

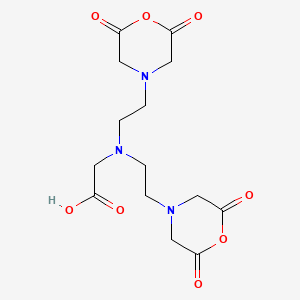


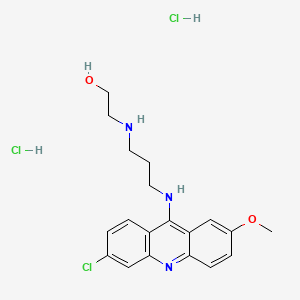
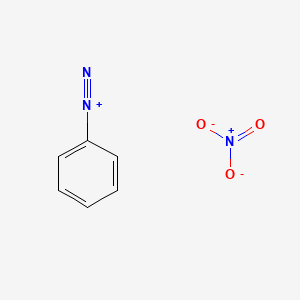

![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)


